molecular formula C20H19N3O B2616868 1-(9H-carbazol-9-yl)-3-(pyridin-2-ylamino)propan-2-ol CAS No. 2248775-51-9

1-(9H-carbazol-9-yl)-3-(pyridin-2-ylamino)propan-2-ol

Cat. No. B2616868
CAS RN: 2248775-51-9
M. Wt: 317.392
InChI Key: XSAGWOMZQATCHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(9H-carbazol-9-yl)-3-(pyridin-2-ylamino)propan-2-ol, also known as Carbazolol, is a β-adrenergic receptor antagonist that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Ortho-Arylation via C–H Bond Activation : A study by Chu et al. (2013) presented a one-pot synthesis of ortho-arylated 9-(pyridin-2-yl)-9H-carbazoles through C–H bond activation. This method demonstrated efficient yields and functional group tolerance, indicating its potential in organic synthesis.

  • Synthesis of Heteroleptic Iridium(III) Complexes : Tang et al. (2014) explored the synthesis of heteroleptic iridium(III) complexes using a derivative of 9-(2-ethylhexyl)-3-(5-(pyridin-2-yl)-1H-pyrazol-3-yl)-9H-carbazole Tang et al. (2014). These complexes showed high thermal stability and potential applications in polymer light-emitting diodes.

Biological Applications

  • Novel Antifungal Agents : Rad et al. (2016) synthesized novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules with significant antifungal activity. One compound demonstrated potent antifungal activity against various fungal strains, highlighting the potential of carbazole derivatives in antifungal drug development Rad et al. (2016).

  • Application in Neurogenesis : Research by Shin et al. (2015) found that a derivative of P7C3, related to the carbazole class, induced neurogenesis by promoting the final cell division in neural stem cells. This suggests potential applications in neurodegenerative disease treatment or brain injury recovery Shin et al. (2015).

  • Anticancer Properties : Ducrocq et al. (1980) synthesized 1-amino-substituted pyrido[4,3-b]carbazole derivatives, displaying cytotoxic properties against tumor cells and antitumor properties in the L1210 leukemia system. This research demonstrates the potential of carbazole derivatives in cancer therapy Ducrocq et al. (1980).

Technological Applications

  • Organic Light-Emitting Diodes (OLEDs) : Park et al. (2013) synthesized 9-(Pyridin-3-yl)-9H-carbazole derivatives as host materials for green phosphorescent OLEDs. These materials showed bipolar charge transport properties and high quantum efficiency, indicating their usefulness in advanced display technologies Park et al. (2013).

  • Luminescent Fe3+ Sensor : Zhu et al. (2017) developed a metal-organic framework using 9-(pyridin-4-yl)-9H-carbazole-3,6-dicarboxylic acid, which acted as a luminescent sensor for Fe3+ under weak acidic and basic conditions. This has potential applications in environmental monitoring and chemical sensing Zhu et al. (2017).

properties

IUPAC Name

1-carbazol-9-yl-3-(pyridin-2-ylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c24-15(13-22-20-11-5-6-12-21-20)14-23-18-9-3-1-7-16(18)17-8-2-4-10-19(17)23/h1-12,15,24H,13-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAGWOMZQATCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CNC4=CC=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.